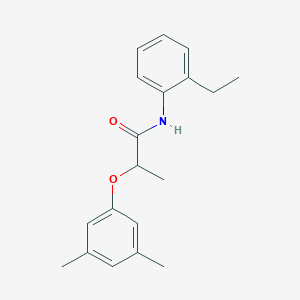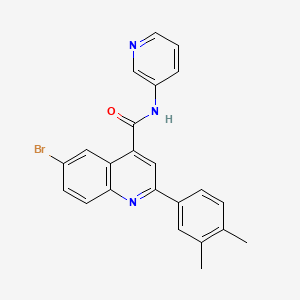![molecular formula C18H21N3O B4278219 N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Übersicht
Beschreibung
N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, also known as NHPR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclic amide that contains a naphthyl ring and a pyrazine ring, which are connected through a hexahydropyrrolo moiety. NHPR has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The mechanism of action of N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is not fully understood. However, it has been proposed that N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells. N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has also been found to inhibit the activity of histone deacetylase, which is involved in gene expression and chromatin remodeling. This inhibition leads to the activation of tumor suppressor genes and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for anticancer drugs. N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Moreover, N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and Zika virus, making it a potential antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize on a large scale, which is important for drug discovery and development. N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has also been shown to exhibit selective antitumor activity against various cancer cell lines, making it a promising candidate for anticancer drugs. However, N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and efficacy. Moreover, N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. One direction is to study the pharmacokinetics and pharmacodynamics of N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide in vivo, which will provide valuable information for its potential applications in clinical settings. Another direction is to optimize the synthesis method of N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide to improve its solubility and bioavailability. Moreover, the development of N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide derivatives with enhanced biological activities and selectivity may lead to the discovery of novel drugs for cancer and other diseases. Additionally, the identification of the molecular targets and signaling pathways of N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide will provide insights into its mechanism of action and potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit selective antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has also been shown to possess anti-inflammatory and antiviral effects, making it a promising candidate for the treatment of viral infections and inflammatory diseases. Moreover, N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer progression and other diseases.
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(21-12-11-20-10-4-7-15(20)13-21)19-17-9-3-6-14-5-1-2-8-16(14)17/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUODWPKDKDIYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)





![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)



![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)